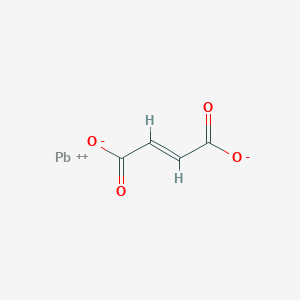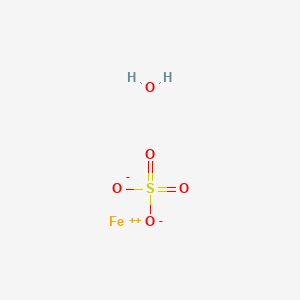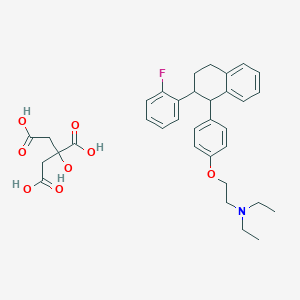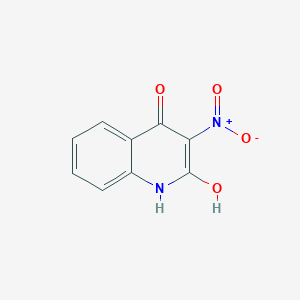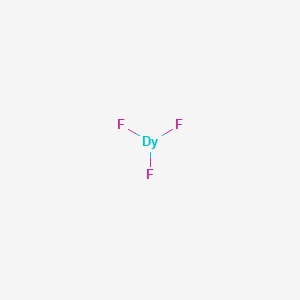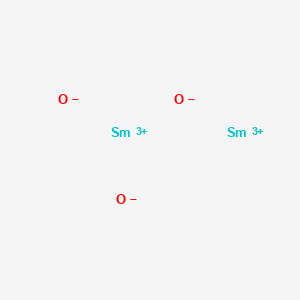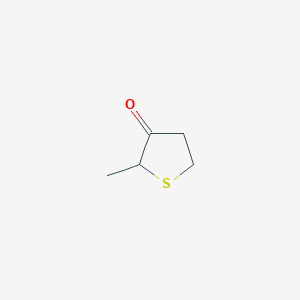![molecular formula C16H24O10 B078291 [(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate CAS No. 15086-09-6](/img/structure/B78291.png)
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate, commonly known as THA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acetylcholinesterase inhibitors, which are known for their ability to enhance cholinergic neurotransmission in the brain.
作用機序
THA acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes, including learning and memory. By inhibiting the breakdown of acetylcholine, THA enhances cholinergic neurotransmission in the brain, which can improve cognitive function and memory.
生化学的および生理学的効果
THA has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. THA has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from oxidative stress and inflammation. THA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using THA in lab experiments is that it is a well-characterized compound that has been extensively studied for its potential therapeutic applications. THA is also relatively easy to synthesize and purify. One limitation of using THA in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the brain.
将来の方向性
There are several future directions for research on THA. One direction is to investigate the potential therapeutic applications of THA in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to investigate the potential synergistic effects of THA with other compounds, such as omega-3 fatty acids and curcumin. Finally, future research could focus on developing new and improved methods for synthesizing and purifying THA.
合成法
THA can be synthesized using a variety of methods, including the reaction of 3,4,5,6-tetrahydroxyhexanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3,4,5,6-tetrahydroxyhexyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using column chromatography to obtain pure THA.
科学的研究の応用
THA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. THA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. THA has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease.
特性
CAS番号 |
15086-09-6 |
|---|---|
製品名 |
[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate |
分子式 |
C16H24O10 |
分子量 |
376.36 g/mol |
IUPAC名 |
[(3R,4S,5R)-3,4,5,6-tetraacetyloxyhexyl] acetate |
InChI |
InChI=1S/C16H24O10/c1-9(17)22-7-6-14(24-11(3)19)16(26-13(5)21)15(25-12(4)20)8-23-10(2)18/h14-16H,6-8H2,1-5H3/t14-,15-,16+/m1/s1 |
InChIキー |
WXCAGOPORGCRJM-OAGGEKHMSA-N |
異性体SMILES |
CC(=O)OCC[C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
2-Deoxy-D-glucitol 1,3,4,5,6-pentaacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







